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Compound of Interest

Compound Name: 2-Fluoro-4-nitrobenzonitrile

Cat. No.: B1302158

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Fluoro-4-nitrobenzonitrile (CAS No. 34667-88-4), a key intermediate in pharmaceutical
synthesis. The document is intended for researchers, scientists, and professionals in drug
development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-Fluoro-4-
nitrobenzonitrile.

Table 1: *H NMR Data
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. . Coupling

Chemical Shift L .
Solvent Multiplicity Constant (J) Assignment

(3) ppm

Hz

DMSO-ds 8.46 dd 9.5,2.0 Ar-H
8.37-8.22 m Ar-H (2H)
CDCls 8.09 m Ar-H
8.01 m Ar-H
7.58 m Ar-H

Note: Ar-H denotes aromatic protons.

Table 2: *C NMR Data

Predictive data suggests the following approximate chemical shifts for the carbon atoms in 2-
Fluoro-4-nitrobenzonitrile. Experimental verification is recommended for precise

assignments.

Assignment Predicted Chemical Shift (8) ppm
C-F ~160-165 (d, 1JCF = 250-270 Hz)
C-NO2 ~145-150

C-CN ~115-120

C-H ~110-130

C-C (quaternary) ~120-140

Note: d = doublet. Predicted values are based on standard substituent effects and may vary.

Table 3: *9F NMR Data

The expected °F NMR spectrum of 2-Fluoro-4-nitrobenzonitrile would show a single
resonance for the fluorine atom.
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Solvent Predicted Chemical Shift () ppm

CDCls -105to -115

Note: Referenced to CFCls at 0 ppm.

Table 4: Infrared (IR) Spectroscopy Data

The IR spectrum of 2-Fluoro-4-nitrobenzonitrile is characterized by the following significant
absorption bands.

Wavenumber (cm~—2) Intensity Assignment

~2230 Strong C=N stretch (nitrile)
~1530 Strong Asymmetric NOz2 stretch
~1350 Strong Symmetric NOz2 stretch
~1250 Strong C-F stretch

~800-900 Medium-Strong Ar-H out-of-plane bend

Table 5: Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of 2-Fluoro-4-nitrobenzonitrile reveals the
following fragmentation pattern.

m/z Interpretation

166 Molecular ion (M*)

120 [M - NO2]*

100 [M-NO2 - HF]* or[M-F - CN - O]*
93 [CeHsF]*

75 [CeHs]*
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Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-Fluoro-4-nitrobenzonitrile (approximately 10-20 mg) is prepared in a
deuterated solvent (e.g., CDCIls or DMSO-ds, ~0.7 mL) in a standard 5 mm NMR tube. *H, 13C,
and °F NMR spectra are recorded on a spectrometer operating at a standard frequency (e.qg.,
400 MHz for tH). For 3C NMR, a sufficient number of scans are acquired to obtain a good
signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard (O ppm for *H and *3C NMR) or CFCls as an
external standard (0 ppm for 1°F NMR).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
For a solid sample like 2-Fluoro-4-nitrobenzonitrile, the Attenuated Total Reflectance (ATR)
technique is commonly employed. A small amount of the solid is placed directly on the ATR
crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the
standard mid-IR range (e.g., 4000-400 cm™1). Alternatively, a KBr pellet can be prepared by
grinding a small amount of the sample with dry potassium bromide and pressing the mixture
into a thin, transparent disk.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, typically with an electron ionization (EI)
source. A small amount of the sample is introduced into the instrument, often via a direct
insertion probe or after separation by gas chromatography (GC). The sample is vaporized and
then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and
fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and
detected.

Data Acquisition and Analysis Workflow
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The logical flow for the spectroscopic analysis of a compound like 2-Fluoro-4-
nitrobenzonitrile is depicted in the following diagram. This workflow ensures a systematic
approach to structure elucidation and confirmation.
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Caption: Workflow for Spectroscopic Analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoro-4-nitrobenzonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302158#spectroscopic-data-of-2-fluoro-4-
nitrobenzonitrile-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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